molecular formula C13H16ClNO3 B3194717 6-(chloromethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 857272-02-7

6-(chloromethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B3194717
CAS No.: 857272-02-7
M. Wt: 269.72 g/mol
InChI Key: IQOIMKMZQVCXMK-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a benzoxazinone derivative characterized by a chloromethyl (-CH₂Cl) group at the 6-position and a 3-methoxypropyl (-CH₂CH₂CH₂OCH₃) substituent at the 4-position of the heterocyclic core. Benzoxazinones are a class of nitrogen- and oxygen-containing heterocycles known for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

For instance, 6-(bromomethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 911705-42-5) is synthesized via nucleophilic substitution or coupling reactions, as seen in related compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(chloromethyl)-4-(3-methoxypropyl)-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-17-6-2-5-15-11-7-10(8-14)3-4-12(11)18-9-13(15)16/h3-4,7H,2,5-6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOIMKMZQVCXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)COC2=C1C=C(C=C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676338
Record name 6-(Chloromethyl)-4-(3-methoxypropyl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857272-02-7
Record name 6-(Chloromethyl)-4-(3-methoxypropyl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the following steps:

    Formation of the Oxazine Ring: The oxazine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carbonyl compound.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using reagents like formaldehyde and hydrochloric acid.

    Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached through an alkylation reaction using 3-methoxypropyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(chloromethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

6-(chloromethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact mechanism would vary based on the context of its use, such as inhibiting an enzyme or binding to a receptor.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
6-(Bromomethyl)-4-(3-methoxypropyl)-... BrCH₂ (6), 3-MeOPr (4) C₁₃H₁₆BrNO₃ 314.18 Suzuki reaction intermediate
6-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-one Cl (6) C₈H₆ClNO₂ 183.59 Antifungal, herbicidal activity
4-(3-Oxo-3-(piperazin-1-yl)propyl)-... Piperazine-propionyl (4) C₁₇H₂₂N₄O₃ 330.38 PI3Kα inhibition
8-Acetyl-6-(benzyloxy)-... Acetyl (8), BnO (6) C₁₇H₁₅NO₄ 297.30 Synthetic intermediate
Key Observations:

Halogen Substituents :

  • The bromomethyl analog (314.18 g/mol) exhibits higher molecular weight and reactivity in cross-coupling reactions (e.g., Suzuki) compared to the chloromethyl derivative due to bromine's superior leaving-group ability .
  • Chlorine at the 6-position (183.59 g/mol) simplifies the structure but reduces electrophilicity, correlating with antifungal rather than anticancer applications .

4-Position Modifications :

  • The 3-methoxypropyl group enhances solubility compared to hydrophobic chains (e.g., methyl or phenyl) while maintaining moderate lipophilicity for membrane permeability .
  • Piperazine-propionyl derivatives (330.38 g/mol) demonstrate target specificity (e.g., PI3Kα inhibition), highlighting how bulky substituents at the 4-position influence target engagement .

Biological Activity

6-(Chloromethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a synthetic organic compound classified as an oxazine. Its unique structure, characterized by a chloromethyl group and a methoxypropyl group, positions it as a versatile molecule with potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H16ClNO3
  • Molecular Weight : 269.72 g/mol
  • CAS Number : 857272-02-7

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Oxazine Ring : Cyclization of an amino alcohol with a carbonyl compound.
  • Chloromethylation : Introduction of the chloromethyl group using formaldehyde and hydrochloric acid.
  • Alkylation : Attachment of the methoxypropyl group via alkylation with 3-methoxypropyl bromide.

The biological activity of this compound may involve interactions with various molecular targets such as enzymes and receptors. The chloromethyl group is particularly reactive, allowing for nucleophilic substitution reactions that can modify biological pathways.

Case Studies and Research Findings

  • Anticancer Activity : Preliminary studies indicate that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. For instance, related oxazine derivatives have shown IC50 values comparable to established chemotherapeutics like doxorubicin in cellular assays .
    CompoundIC50 (μM)Cell Line
    Compound A16.19 ± 1.35HCT-116
    Compound B17.16 ± 1.54MCF-7
  • Enzyme Inhibition : The compound may also act as an enzyme inhibitor, affecting metabolic pathways relevant to disease states. Specific studies are needed to elucidate the exact enzymes targeted.
  • Neuropharmacological Effects : Similar compounds within the oxazine class have been evaluated for their neuropharmacological properties, indicating potential anxiolytic effects .

Comparison with Similar Compounds

This compound can be compared to other oxazine derivatives regarding their biological activities:

Compound NameStructure TypeNotable Activity
Compound COxazineAnticancer
Compound DBenzodiazepineAnxiolytic

The presence of both chloromethyl and methoxypropyl groups enhances its reactivity and interaction with biological systems compared to other derivatives lacking these functional groups.

Q & A

Q. What are the common synthetic routes for synthesizing 6-(chloromethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, and how are reaction conditions optimized?

The compound can be synthesized via condensation, reduction, and O-alkylation reactions starting from halogenated benzaldehydes or phenolic precursors. For example, analogous derivatives of 2H-benzo[b][1,4]oxazin-3(4H)-one are synthesized using 3-bromo-4-hydroxybenzaldehyde, anilines, and chloroacetyl chloride, followed by Smiles rearrangement . Key parameters for optimization include:

  • Temperature : Reactions often require heating under reflux (e.g., 80–100°C in DMF or THF).
  • Catalysts : Potassium carbonate or triethylamine is used for deprotonation, while Pd/C facilitates nitro-to-amine reductions .
  • Purification : Recrystallization with ethanol or column chromatography (hexane:ethyl acetate gradients) ensures purity.
    Characterization relies on 1H/13C NMR (δ 4.0–5.5 ppm for oxazine protons) and HRMS to confirm molecular ion peaks .

Q. How are structural and purity characteristics validated for this compound?

  • Nuclear Magnetic Resonance (NMR) : Protons on the oxazine ring (δ ~4.2–4.5 ppm) and chloromethyl group (δ ~4.8 ppm) are diagnostic. Coupling constants (e.g., J = 2.5–3.0 Hz for aromatic protons) confirm regiochemistry .
  • Mass Spectrometry : HRMS or ESI-MS identifies the molecular ion ([M+H]+) and chlorine isotopic patterns.
  • X-ray Crystallography : For crystalline derivatives, unit cell parameters (e.g., monoclinic P21/c space group) and hydrogen-bonding networks are resolved .

Q. What preliminary biological assays are recommended for evaluating this compound’s activity?

  • Enzyme Inhibition : Screen against kinases (e.g., CDK9) using ATP-competitive assays .
  • Antioxidant Activity : Measure radical scavenging (e.g., DPPH assay) for C-3 modified oxazine derivatives .
  • Cytotoxicity : Use MTT or resazurin assays in cancer cell lines (e.g., hematological malignancy xenograft models) .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the benzoxazinone core be addressed?

Regioselective modification at the C-6 chloromethyl group is critical. Strategies include:

  • Copper(I)-Catalyzed Click Chemistry : For coupling alkynes or azides to the chloromethyl group, ensuring >90% regioselectivity .
  • Protection-Deprotection : Temporarily block reactive sites (e.g., oxazine oxygen) using TMSCl before introducing substituents .
  • Computational Guidance : DFT calculations predict electrophilic aromatic substitution preferences (e.g., C-7 vs. C-8 positions) .

Q. How can contradictions in biological activity data (e.g., CDK9 inhibition vs. antioxidant effects) be resolved?

  • Target Engagement Assays : Use cellular thermal shift assays (CETSA) to confirm direct binding to CDK9 .
  • Redox Profiling : Quantify ROS scavenging vs. enzymatic inhibition using orthogonal assays (e.g., NADPH depletion for antioxidant activity) .
  • Structural Analog Testing : Compare with derivatives lacking the chloromethyl group to isolate mechanism-specific effects .

Q. What computational tools are effective for predicting SAR and optimizing potency?

  • Molecular Docking : AutoDock Vina or Glide simulates binding to CDK9 (PDB: 4BCF) or 5-HT receptors, highlighting key interactions (e.g., H-bonds with oxazine carbonyl) .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Models : Train models using descriptors like ClogP and polar surface area to predict bioavailability .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves yields by 15–20% .
  • Flow Chemistry : Continuous processing minimizes side reactions (e.g., epoxidation of allyl groups) .
  • In Situ Monitoring : ReactIR or PAT tools track intermediates, enabling real-time adjustment of stoichiometry .

Q. What strategies are recommended for elucidating the compound’s metabolic stability and toxicity?

  • Microsomal Assays : Incubate with human liver microsomes (HLM) to identify CYP450-mediated metabolites (e.g., O-demethylation of the methoxypropyl group) .
  • AMES Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • hERG Binding Assays : Patch-clamp electrophysiology evaluates cardiac toxicity risks .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Standardize Assay Conditions : Use identical cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine for cytotoxicity) .
  • Meta-Analysis : Pool data from >3 independent studies using random-effects models to assess heterogeneity .
  • Proteomic Profiling : SILAC-based screens identify off-target effects that may explain divergent results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(chloromethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
6-(chloromethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

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